molecular formula C12H16ClNO B3265655 1-(4-Chlorobenzyl)piperidin-3-ol CAS No. 408312-64-1

1-(4-Chlorobenzyl)piperidin-3-ol

Cat. No.: B3265655
CAS No.: 408312-64-1
M. Wt: 225.71 g/mol
InChI Key: YUZVJHZMUZSPSQ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)piperidin-3-ol is an organic compound with the molecular formula C12H16ClNO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)piperidin-3-ol can be synthesized through various synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with piperidin-3-ol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial production also emphasizes the importance of safety measures and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the chlorobenzyl group or to convert the hydroxyl group into a hydrogen atom.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other functional groups such as fluorine, bromine, or iodine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone or other polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of 1-(4-chlorobenzyl)piperidin-3-one.

    Reduction: Formation of 1-(4-chlorobenzyl)piperidine.

    Substitution: Formation of 1-(4-fluorobenzyl)piperidin-3-ol, 1-(4-bromobenzyl)piperidin-3-ol, etc.

Scientific Research Applications

1-(4-Chlorobenzyl)piperidin-3-ol has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

1-(4-Chlorobenzyl)piperidin-3-ol can be compared with other similar compounds such as:

  • 1-(4-Fluorobenzyl)piperidin-3-ol
  • 1-(4-Bromobenzyl)piperidin-3-ol
  • 1-(3,4-Dichlorobenzyl)piperidin-3-ol

Uniqueness: The presence of the chlorobenzyl group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific receptor interactions. This makes it distinct from its analogs with different substituents on the benzyl group.

Comparison with Similar Compounds

  • 1-(4-Fluorobenzyl)piperidin-3-ol: Similar structure but with a fluorine atom instead of chlorine.
  • 1-(4-Bromobenzyl)piperidin-3-ol: Contains a bromine atom, leading to different reactivity and biological activity.
  • 1-(3,4-Dichlorobenzyl)piperidin-3-ol: Has two chlorine atoms, which may enhance its potency and selectivity in certain applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(15)9-14/h3-6,12,15H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZVJHZMUZSPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101274445
Record name 1-[(4-Chlorophenyl)methyl]-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101274445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408312-64-1
Record name 1-[(4-Chlorophenyl)methyl]-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=408312-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)methyl]-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101274445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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